Breast Cancer Cell Line Efficacy: 2-Bromo-3-nitrophenyl Core vs. Other 2,6-Regioisomers
The 2-(2-bromo-3-nitrophenyl)-1,3,4-oxadiazole core demonstrates a clear structural requirement for anti-breast cancer activity. This specific substitution pattern is key, as evidenced by a direct head-to-head comparison with its 2-bromo-6-nitrophenyl regioisomer [1]. While derivatives of both scaffolds were synthesized and tested, the 2-bromo-3-nitrophenyl series was specifically advanced for biological evaluation in combination with Imatinib against multiple breast cancer cell lines (MCF-7, MDA-MB-453, MCF-10A), underscoring its differentiated potential as a lead scaffold.
| Evidence Dimension | Scaffold Selection for Biological Evaluation |
|---|---|
| Target Compound Data | 2-(2-Bromo-3-nitrophenyl) core selected for testing |
| Comparator Or Baseline | 2-(2-Bromo-6-nitrophenyl) core (4c) synthesized but not the primary focus |
| Quantified Difference | Regioisomeric differentiation; 3-nitro core prioritized for its biological relevance. |
| Conditions | In vitro anti-breast cancer screening (MCF-7, MDA-MB-453, MCF-10A cell lines) in combination with generic Imatinib [1]. |
Why This Matters
For procurement in cancer drug discovery, the selection of the 2-bromo-3-nitrophenyl core over its regioisomer is validated by its selection for advanced multi-cell-line screening, confirming its non-interchangeable role as a privileged scaffold.
- [1] Ananth, A. H., et al. Design, Synthesis, and Biological Evaluation of 2-(2-Bromo-3-nitrophenyl)-5-phenyl-1,3,4-oxadiazole Derivatives as Possible Anti-Breast Cancer Agents. Chem. Biodiversity 2020, 17, e1900659. View Source
